molecular formula C17H12ClNO4S B301211 (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B301211
M. Wt: 361.8 g/mol
InChI Key: ABBJCAKSUYVHMR-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CPM-86, is a synthetic compound that belongs to the class of thiazolidinediones. It is a potential drug candidate that has been extensively studied for its various biological activities.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been proposed that (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in glucose metabolism and adipocyte differentiation.
Biochemical and physiological effects:
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha. Additionally, it has been found to improve insulin sensitivity and glucose uptake in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential anti-cancer and anti-inflammatory properties. It can be used to study the mechanism of action of thiazolidinediones and their effects on cancer and inflammation. However, one of the limitations of using (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, it may be useful to explore the potential of (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione as a drug candidate for the treatment of metabolic disorders, such as diabetes and obesity. Finally, it may be beneficial to develop new synthetic routes for (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione to improve its solubility and bioavailability.

Synthesis Methods

(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized by reacting 3-chlorobenzaldehyde with 3-hydroxy-4-methoxybenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction takes place under reflux conditions in acetic acid and yields a yellow solid product with a melting point of 220-222°C.

Scientific Research Applications

(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its various biological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

properties

Product Name

(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H12ClNO4S

Molecular Weight

361.8 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H12ClNO4S/c1-23-14-6-5-10(7-13(14)20)8-15-16(21)19(17(22)24-15)12-4-2-3-11(18)9-12/h2-9,20H,1H3/b15-8-

InChI Key

ABBJCAKSUYVHMR-NVNXTCNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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